Cas no 20739-59-7 (4-Hexyn-3-ol)

4-Hexyn-3-ol (CAS 5177-33-9) is an alkyne-containing secondary alcohol with the molecular formula C6H10O. This compound features a hydroxyl group at the 3-position and a triple bond at the 4-position, making it a versatile intermediate in organic synthesis. Its unique structure allows for selective functionalization, enabling applications in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both alkyne and hydroxyl groups facilitates reactions such as Sonogashira coupling, hydrogenation, and oxidation, offering synthetic flexibility. 4-Hexyn-3-ol is typically supplied as a high-purity liquid, ensuring consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to its reactive functional groups.
4-Hexyn-3-ol structure
4-Hexyn-3-ol structure
Product Name:4-Hexyn-3-ol
CAS No:20739-59-7
MF:C6H10O
MW:98.1430020332336
CID:88219
PubChem ID:140751
Update Time:2025-05-19

4-Hexyn-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-Hexyn-3-ol
    • Ethyl 1-propynyl carbinol
    • hex-4-yn-3-ol
    • 4-Hydroxy-2-hexin
    • Hex-4-in-3-ol
    • rac-4-hexyn-3-ol
    • 4-Hexyn-3-ol, 97%
    • 1-Pentyn-3-ol, methyl-
    • MFCD00041591
    • AKOS015969207
    • AS-56423
    • 2-BENZOTHIAZOLECARBONITRILE, 4,6-DIHYDROXY-
    • CS-0336493
    • J-013572
    • 20739-59-7
    • KARLLBDFLHNKBO-UHFFFAOYSA-N
    • FT-0618593
    • DTXSID20942953
    • DA-08365
    • MDL: MFCD00041591
    • Inchi: 1S/C6H10O/c1-3-5-6(7)4-2/h6-7H,4H2,1-2H3
    • InChI Key: KARLLBDFLHNKBO-UHFFFAOYSA-N
    • SMILES: OC(C#CC)CC
    • BRN: 1739392

Computed Properties

  • Exact Mass: 98.07320
  • Monoisotopic Mass: 98.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 93.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.1
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u65e0\u8272\u6db2\u4f53","dst":"colorless liquid "},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
  • Density: 0,894 g/cm3
  • Melting Point: -34°C (estimate)
  • Boiling Point: 95°C 105mm
  • Flash Point: 94-95°C/105mm
  • Refractive Index: 1.4500
  • PSA: 20.23000
  • LogP: 0.78060
  • Vapor Pressure: 1.6±0.6 mmHg at 25°C

4-Hexyn-3-ol Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:UN 1987
  • Hazard Category Code: 10-50/53-22
  • Safety Instruction: S23-S24/25
  • Hazardous Material Identification: Xn N
  • HazardClass:3
  • PackingGroup:III
  • Safety Term:S23;S24/25
  • Packing Group:III
  • Packing Group:III
  • Risk Phrases:R10
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Hexyn-3-ol Customs Data

  • HS CODE:2905290000
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Hexyn-3-ol Pricemore >>

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4-Hexyn-3-ol Related Literature

Additional information on 4-Hexyn-3-ol

Introduction to 4-Hexyn-3-ol (CAS No: 20739-59-7)

4-Hexyn-3-ol, with the chemical name 1-hexyn-3-ol, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular formula, C₆H₁₀O, reflects its structure as a hexynol derivative, featuring both an alkyne functional group and a hydroxyl group. This unique combination makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules and functional materials.

The compound is characterized by a linear carbon chain with an alkyne (-C≡C-) at the third carbon position and a hydroxyl (-OH) group at the fourth carbon. This arrangement imparts distinct chemical properties, including reactivity in both nucleophilic addition and elimination reactions. The presence of the triple bond enhances its utility in cross-coupling reactions, such as Sonogashira coupling, which is widely employed in pharmaceutical synthesis to construct complex heterocyclic frameworks.

In recent years, 4-Hexyn-3-ol has garnered attention for its potential applications in medicinal chemistry. Its structural features make it a valuable precursor for synthesizing various pharmacophores. For instance, researchers have explored its use in developing antimicrobial agents and anti-inflammatory compounds. The alkyne moiety serves as a handle for further functionalization, allowing the introduction of diverse substituents to tailor biological activity.

One of the most compelling aspects of 4-Hexyn-3-ol is its role in polymer chemistry. The triple bond can undergo polymerization reactions to form conjugated polymers with applications in organic electronics. These polymers exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated the synthesis of poly(alkyne-based) materials with tunable optoelectronic properties, underscoring the importance of 4-Hexyn-3-ol as a building block.

The compound's reactivity also extends to its potential use in drug delivery systems. Researchers have investigated its incorporation into lipid nanoparticles for targeted drug delivery. The alkyne group can be selectively modified to attach targeting ligands or therapeutic agents, enhancing the efficacy of treatments for diseases such as cancer. Preliminary studies suggest that 4-Hexyn-3-ol-modified nanoparticles exhibit improved stability and bioavailability compared to conventional formulations.

From an industrial perspective, 4-Hexyn-3-ol is produced through controlled reactions involving acetylene derivatives and hydroxylated precursors. Advances in catalytic processes have enabled more efficient synthesis routes, reducing costs and improving yields. These developments make it more accessible for large-scale applications in both academic research and industrial settings.

The safety profile of 4-Hexyn-3-ol is another critical consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures are essential to prevent unintended reactions. Storage conditions should be controlled to avoid moisture exposure, which can influence its reactivity. As with any chemical intermediate, adherence to good laboratory practices (GLP) ensures safe usage and minimizes risks.

In conclusion, 4-Hexyn-3-ol (CAS No: 20739-59-7) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical development, and materials science. Its unique structural features enable diverse chemical transformations, making it indispensable in modern research laboratories. As scientific understanding progresses, new applications for this compound are likely to emerge, further solidifying its importance in the chemical industry.

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